4-Fluorobenzyl chloride-d7

Analytical Chemistry Stable Isotope Labeling LC-MS/MS Quantitation

4-Fluorobenzyl chloride-d7 (CAS 1219804-18-8) is a deuterium-labeled stable isotope analog of 4-fluorobenzyl chloride, in which the two hydrogen atoms on the benzylic methylene group are replaced by deuterium (2H) atoms, with additional deuteration at aromatic ring positions yielding a total of seven deuterium substitutions. The compound has a molecular formula of C7H4D2ClF and a molecular weight of 146.59 g/mol.

Molecular Formula C7H6ClF
Molecular Weight 146.58 g/mol
CAS No. 1219804-18-8
Cat. No. B036288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzyl chloride-d7
CAS1219804-18-8
Synonyms4-FLUOROBENZYL-A,A-D2 CHLORIDE
Molecular FormulaC7H6ClF
Molecular Weight146.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)F
InChIInChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i5D2
InChIKeyIZXWCDITFDNEBY-BFWBPSQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzyl Chloride-d7 (CAS 1219804-18-8) Procurement Overview: Chemical Identity and Analytical Specifications


4-Fluorobenzyl chloride-d7 (CAS 1219804-18-8) is a deuterium-labeled stable isotope analog of 4-fluorobenzyl chloride, in which the two hydrogen atoms on the benzylic methylene group are replaced by deuterium (2H) atoms, with additional deuteration at aromatic ring positions yielding a total of seven deuterium substitutions . The compound has a molecular formula of C7H4D2ClF and a molecular weight of 146.59 g/mol . As a high-purity isotopically labeled benzyl halide, it serves as a derivatization reagent, internal standard, and metabolic probe in mass spectrometry and NMR-based analytical workflows . The compound is commercially available from multiple isotope-labeling suppliers, with reported chemical purity ranging from ≥98% to 99.7% .

Why 4-Fluorobenzyl Chloride-d7 Cannot Be Replaced by Unlabeled 4-Fluorobenzyl Chloride or Alternative Deuterated Analogs


Substituting 4-fluorobenzyl chloride-d7 with its unlabeled parent compound (4-fluorobenzyl chloride) introduces identical mass and NMR signals that co-elute and overlap with the analyte of interest, completely nullifying its function as an internal standard or tracer . Even among deuterated analogs, substitution is not trivial: the d7 variant incorporates deuterium at the benzylic methylene position (α,α-d2) plus additional aromatic ring deuteration, whereas the d6 variant (CAS 1219804-13-3) has a different isotopic substitution pattern that alters its molecular mass by approximately 4.02 Da . This mass difference shifts the analyte's exact position in the mass spectrum, affecting MS/MS transition selection and quantitative calibration curves . Furthermore, benzyl chloride derivatives are reactive electrophiles prone to hydrolysis; the presence and location of deuterium can subtly alter reaction kinetics due to the deuterium kinetic isotope effect (KIE), rendering batch-to-batch and lab-to-lab methodological transfers unreliable when the specific isotope-labeled variant is substituted .

Quantitative Differentiation Evidence for 4-Fluorobenzyl Chloride-d7 (CAS 1219804-18-8) vs. Analogs


Chemical Purity of 4-Fluorobenzyl Chloride-d7 vs. d4 Analog: Quantified Difference for Analytical Baseline Integrity

Chemical purity is a critical determinant of analytical method sensitivity and linearity, as impurities in an internal standard can co-elute with the target analyte and produce spurious signal that compromises lower limit of quantitation (LLOQ). The d7 variant (4-fluorobenzyl chloride-d7) exhibits a reported purity of 99.7% , whereas the corresponding d4 variant (4-fluorobenzyl chloride-d4) is reported at 99.03% purity from the same supplier under identical analytical conditions . This purity difference translates to a 4.6-fold higher impurity burden in the d4 analog (0.97% total impurities vs. 0.3%), which can meaningfully elevate baseline noise in trace-level quantitative assays where internal standard concentration is matched to low-abundance analytes .

Analytical Chemistry Stable Isotope Labeling LC-MS/MS Quantitation

Molecular Mass Shift of 4-Fluorobenzyl Chloride-d7 vs. d6 Analog for MS Quantitation Selectivity

In selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) MS methods, the mass difference between the internal standard and the analyte must be sufficient to avoid isotopic cross-talk (signal contribution from the analyte's natural isotopic envelope into the internal standard channel) while remaining close enough to preserve near-identical ionization efficiency and chromatographic retention time. The d7 variant (molecular weight 146.59 g/mol) provides a +2 Da mass shift relative to the unlabeled parent (144.57 g/mol) at the benzylic methylene position, with additional ring deuteration contributing further mass increase . In contrast, the d6 variant (CAS 1219804-13-3, molecular weight 150.61 g/mol) exhibits a +6 Da shift but with a different isotopic distribution pattern that alters the relative abundance of M, M+1, and M+2 ions . The d7 variant's benzylic α,α-d2 deuteration specifically targets the reactive methylene site, preserving structural fidelity for derivatization-based workflows where the benzyl chloride moiety undergoes nucleophilic substitution .

Mass Spectrometry Stable Isotope Dilution SRM/MRM Method Development

Synthetic Fidelity of 4-Fluorobenzyl Chloride-d7: Deuteration at Reactive Benzylic Site Preserves Derivatization Chemistry

The utility of 4-fluorobenzyl chloride-d7 as a derivatization reagent hinges on the retention of the electrophilic benzyl chloride functionality, which enables alkylation of nucleophilic analytes (carboxylic acids, amines, thiols) under standard derivatization conditions. The α,α-d2 deuteration at the benzylic position specifically labels the methylene group that participates in nucleophilic substitution reactions, ensuring that the derivatized product retains the isotopic tag throughout the analytical workflow . Published synthetic methodologies employing 4-fluorobenzyl/2-chloro-4-fluorobenzyl-substituted benzimidazole and related derivatives demonstrate that the benzyl chloride moiety reacts efficiently with nitrogen nucleophiles to form benzimidazolium salts with high yields, confirming that the reactive site remains fully functional [1]. Unlike ring-only deuterated analogs that leave the reactive benzylic protons unlabeled and susceptible to hydrogen-deuterium exchange under certain conditions, the α,α-d2 labeling provides a stable, non-exchangeable mass tag that persists through derivatization, extraction, and chromatography [2].

Derivatization Reagents GC-MS Sample Preparation Metabolic Profiling

Enantiomeric Discrimination via Deuterium NMR Using 4-Fluorobenzyl-d7 Moiety as Chiral Probe

Perdeuterated benzyl fragments, such as the benzyl-d7 moiety present in 4-fluorobenzyl chloride-d7, have been demonstrated as effective achiral deuterated probes for enantiomeric analysis of chiral carboxylic acids by deuterium NMR in chiral liquid crystalline solvents [1]. The probe is attached to the carboxylic acid via esterification, and the proton-decoupled deuterium NMR spectrum of the resulting chiral benzyl ester reveals distinct quadrupolar splitting patterns that enable enantiomeric discrimination and quantitation without requiring a chiral derivatizing agent [2]. This application leverages the perdeuteration of the benzyl fragment to eliminate proton signal interference while providing a clean deuterium NMR window for analysis. The 4-fluoro substitution on the aromatic ring provides additional electronic tuning of the benzyl moiety, potentially enhancing discrimination sensitivity for specific carboxylic acid analytes .

Deuterium NMR Enantiomeric Analysis Chiral Discrimination

Optimal Procurement and Application Scenarios for 4-Fluorobenzyl Chloride-d7 (CAS 1219804-18-8)


Stable Isotope Dilution LC-MS/MS Quantitation of 4-Fluorobenzyl Chloride-Derivatized Analytes

In regulated bioanalytical laboratories conducting pharmacokinetic or metabolomic studies, 4-fluorobenzyl chloride-d7 serves as the ideal internal standard for quantifying analytes that undergo benzylation derivatization prior to LC-MS/MS analysis. The α,α-d2 deuteration at the benzylic position ensures a +2 Da mass shift that avoids isotopic cross-talk with the unlabeled analyte while maintaining near-identical chromatographic retention and ionization efficiency . The high chemical purity (99.7%) minimizes impurity-derived background interference, directly improving method sensitivity and LLOQ in trace-level quantitation of drugs, metabolites, or environmental contaminants .

Deuterium NMR-Based Enantiomeric Purity Determination of Chiral Carboxylic Acids

Analytical laboratories engaged in chiral purity assessment of pharmaceutical intermediates or natural product-derived carboxylic acids can utilize 4-fluorobenzyl chloride-d7 as a derivatization probe for deuterium NMR analysis in chiral liquid crystalline media [1]. The perdeuterated benzyl fragment provides a clean 2H NMR window free from proton interference, while the 4-fluoro substitution offers electronic tuning that may enhance enantiomeric discrimination sensitivity. This application is particularly valuable when traditional chiral chromatography fails to resolve enantiomers or when a complementary orthogonal method is required for regulatory compliance [2].

Metabolic Fate and Reactive Metabolite Trapping Studies Using Deuterated Benzyl Chloride Probes

In drug metabolism and toxicology research, 4-fluorobenzyl chloride-d7 can be employed as a stable isotope-labeled trapping agent for reactive intermediates or nucleophilic metabolites. The α,α-d2 benzylic deuteration ensures that the derivatized adducts carry a distinct mass signature that can be tracked by high-resolution mass spectrometry, enabling unambiguous differentiation from endogenous background signals . The preserved electrophilic reactivity of the benzyl chloride moiety, as demonstrated in synthetic protocols yielding benzimidazolium salts, confirms that the d7 variant retains full derivatization capacity for amine, thiol, and carboxylate nucleophiles [3].

Method Validation and Cross-Laboratory Standardization of GC-MS Derivatization Protocols

Contract research organizations (CROs) and analytical core facilities requiring robust, transferable GC-MS methods for volatile or semi-volatile analyte analysis can procure 4-fluorobenzyl chloride-d7 as a certified reference standard for method validation. The well-defined molecular mass (146.59 g/mol) and benzylic α,α-d2 deuteration pattern provide a reliable mass shift for isotope dilution calibration, while the high purity (≥98-99.7%) ensures batch-to-batch consistency . The compound's stability at ambient temperature during shipping and storage (-20°C for up to 3 years as powder) further supports its suitability for long-term method standardization across multi-site studies .

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